

stability of 1,1-Diethylguanidine hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1-Diethylguanidine hydrochloride**

Cat. No.: **B074706**

[Get Quote](#)

An In-Depth Technical Guide to the Aqueous Stability of **1,1-Diethylguanidine Hydrochloride**

Foreword: The Imperative of Stability in Research and Development

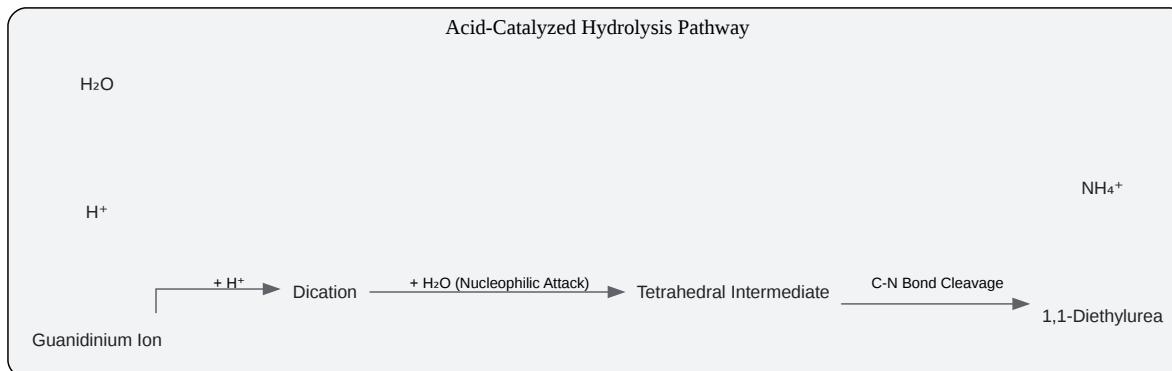
To the researchers, scientists, and drug development professionals who rely on the chemical integrity of their reagents, this guide is dedicated. **1,1-Diethylguanidine hydrochloride** is a valuable building block and reagent, yet its utility is intrinsically linked to its stability. Understanding the conditions under which it remains intact, and the pathways through which it degrades, is not merely an academic exercise. It is fundamental to ensuring the reproducibility of experiments, the validity of results, and the safety and efficacy of developmental therapeutics. This document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's behavior in aqueous solution. We will explore the "why" behind its degradation, enabling you to design more robust experiments, formulate more stable products, and interpret your data with confidence.

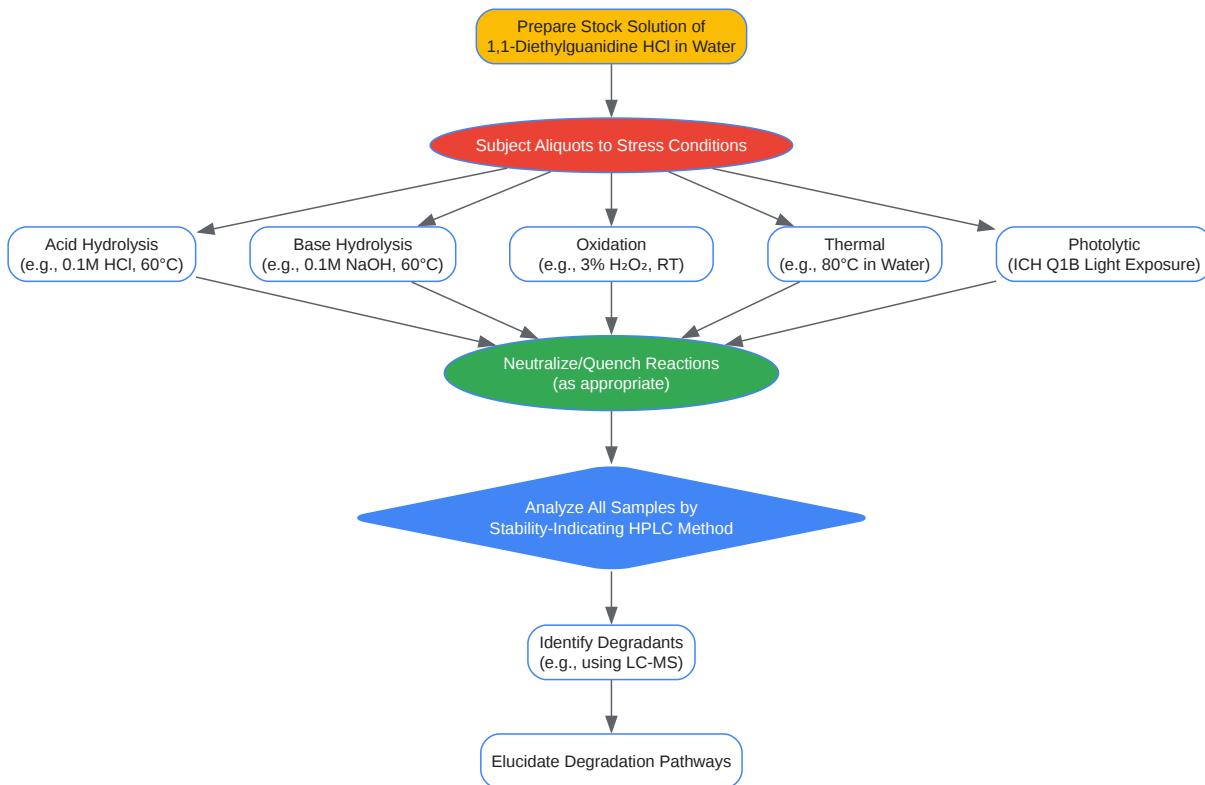
Physicochemical Profile of 1,1-Diethylguanidine Hydrochloride

A foundational understanding begins with the molecule's intrinsic properties. 1,1-Diethylguanidine is a substituted guanidine, a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms. Its high basicity stems from the exceptional

resonance stabilization of its protonated form, the guanidinium cation. The hydrochloride salt is the common form used in laboratory settings, enhancing its solubility in aqueous media.

Table 1: Key Physicochemical Properties of **1,1-Diethylguanidine Hydrochloride**


Property	Value	Source
IUPAC Name	1,1-diethylguanidine;hydrochloride	--INVALID-LINK--[1]
Molecular Formula	C ₅ H ₁₄ ClN ₃	--INVALID-LINK--[1]
Molecular Weight	151.64 g/mol	--INVALID-LINK--[1]
Structure	CCN(CC)C(=N)N.CI	--INVALID-LINK--[1]


The Core Mechanism of Instability: Hydrolysis

The primary route of degradation for **1,1-Diethylguanidine hydrochloride** in aqueous solution is hydrolysis. Guanidines, in general, are susceptible to both acid- and base-catalyzed hydrolysis, which ultimately cleaves the C-N bonds to yield a urea derivative and ammonia (or an amine).[2] The central carbon of the guanidinium ion is electrophilic and thus a target for nucleophilic attack by water or hydroxide ions.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the degradation of guanidines is significantly accelerated. The prevailing mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the central carbon of the protonated guanidinium cation.[3][4] An alternative, kinetically equivalent pathway involves the deprotonation of the guanidinium ion to its free base form, followed by attack from a water molecule.[3][5] For 1,1-Diethylguanidine, this process yields 1,1-diethylurea and ammonia.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Diethylguanidine hydrochloride | C5H14CIN3 | CID 70686 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Development of more hydrolytically stable alkyl guanidines - American Chemical Society
[acs.digitellinc.com]
- 3. The nonenzymatic decomposition of guanidines and amidines - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [stability of 1,1-Diethylguanidine hydrochloride in aqueous solution]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074706#stability-of-1-1-diethylguanidine-hydrochloride-in-aqueous-solution\]](https://www.benchchem.com/product/b074706#stability-of-1-1-diethylguanidine-hydrochloride-in-aqueous-solution)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com